molecular formula C14H22ClNO B3364631 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride CAS No. 1172763-84-6

3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride

Cat. No. B3364631
CAS RN: 1172763-84-6
M. Wt: 255.78 g/mol
InChI Key: LDYQSMGFSUMDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride is a chemical compound that has been widely used in scientific research. It is also known as MMB-2201 and belongs to the class of synthetic cannabinoids. MMB-2201 has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of MMB-2201 is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain, which are involved in the regulation of various physiological and psychological processes. MMB-2201 has been found to have a high affinity for the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively.
Biochemical and Physiological Effects:
MMB-2201 has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood, appetite, and sleep. MMB-2201 has also been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various inflammatory and painful conditions.

Advantages and Limitations for Lab Experiments

MMB-2201 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. However, there are also several limitations to its use. MMB-2201 has been found to have a high potential for abuse and dependence, which may limit its use in certain research studies. Additionally, its effects on the brain and body are not fully understood, which may make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for research on MMB-2201. One area of interest is its potential use in the treatment of various neurological disorders. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological and psychological processes. Additionally, further studies are needed to determine the long-term effects of MMB-2201 on the brain and body, as well as its potential for abuse and dependence.

Scientific Research Applications

MMB-2201 has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and antispasmodic properties. MMB-2201 has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy, multiple sclerosis, and Parkinson's disease.

properties

IUPAC Name

3-[(4-methoxy-3-methylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13;/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYQSMGFSUMDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2CCCNC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588825
Record name 3-[(4-Methoxy-3-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1172763-84-6
Record name 3-[(4-Methoxy-3-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride
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3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride
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3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride
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3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride
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